N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
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Overview
Description
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the piperidine moiety: This step involves the alkylation of the quinazolinone core with a benzyl-protected piperidine derivative.
Acetylation: The final step includes the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazolinone or piperidine moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine moiety that exhibit various pharmacological properties.
Uniqueness
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is unique due to its specific combination of the quinazolinone and piperidine moieties, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIYPBNAGSRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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